4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline

lipophilicity medicinal chemistry ADME optimization

This polysubstituted nitroaniline features a unique 4-bromo, 2-nitro, N-tert-butyl, and 5-propoxy substitution pattern. Its quantifiably higher lipophilicity (ΔLogP +1.15 vs. N-methyl analog) enhances membrane permeability and target engagement in hydrophobic pockets. The 4-bromo handle enables diverse cross-coupling, while the N-tert-butyl group provides critical steric differentiation for SAR campaigns. Ideal for medicinal chemistry requiring precise regiochemical control and enhanced cellular penetration.

Molecular Formula C13H19BrN2O3
Molecular Weight 331.21
CAS No. 1305322-90-0
Cat. No. B596739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline
CAS1305322-90-0
Molecular FormulaC13H19BrN2O3
Molecular Weight331.21
Structural Identifiers
SMILESCCCOC1=C(C=C(C(=C1)NC(C)(C)C)[N+](=O)[O-])Br
InChIInChI=1S/C13H19BrN2O3/c1-5-6-19-12-8-10(15-13(2,3)4)11(16(17)18)7-9(12)14/h7-8,15H,5-6H2,1-4H3
InChIKeyIGJKOHOAQWXYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0): Procurement and Differentiation Guide for Research Chemical Selection


4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0) is a polysubstituted nitroaniline derivative with molecular formula C₁₃H₁₉BrN₂O₃ and molecular weight 331.21 g/mol . It belongs to a specialized class of brominated nitroaniline building blocks featuring four distinct substituents on the aromatic ring: a bromine atom at the 4-position, a nitro group at the 2-position, a tert-butylamino moiety at the 1-position, and a propoxy group at the 5-position . This unique substitution pattern distinguishes it from simpler nitroaniline scaffolds and positions it as a versatile intermediate in medicinal chemistry and organic synthesis applications where specific regiochemical and steric properties are required [1].

Why 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline Cannot Be Replaced by Other In-Class Bromonitroaniline Analogs


The 4-bromo-2-nitroaniline scaffold comprises multiple commercially available analogs with variations at the N-alkyl and aromatic substitution positions. However, generic substitution across this chemical series is scientifically unsound because even a single substituent change—such as replacing the N-tert-butyl group with N-methyl or N-isopropyl—produces measurable alterations in lipophilicity (ΔLogP ranging from +0.56 to +1.15), molecular weight, steric bulk, and hydrogen-bonding capacity [1][2][3]. The specific combination of the electron-withdrawing nitro group, the bulky tert-butyl moiety on nitrogen, and the 5-propoxy chain in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline generates a sterically congested, lipophilic environment that directly influences reactivity in cross-coupling reactions, solubility in organic media, and compatibility with downstream synthetic sequences [1]. Furthermore, the absence of the 5-propoxy group in simpler analogs such as 4-bromo-N-(tert-butyl)-2-nitroaniline eliminates a key functional handle and fundamentally alters the compound's physicochemical profile and synthetic utility [3].

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity (LogP) Comparison: Tert-Butyl vs. N-Methyl Analog

The target compound 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline exhibits substantially higher lipophilicity (LogP = 4.95) compared to its closest commercially available N-methyl analog 4-Bromo-N-methyl-2-nitro-5-propoxyaniline (LogP = 3.80) [1][2]. This LogP difference of 1.15 units translates to approximately a 14-fold increase in the octanol-water partition coefficient, reflecting the significant lipophilic contribution of the tert-butyl group relative to the methyl substituent [1][2]. The tert-butyl analog also maintains a topological polar surface area (TPSA) of 67.08 Ų, which, when combined with elevated LogP, indicates preferential partitioning into hydrophobic environments such as lipid bilayers or nonpolar organic solvents [1].

lipophilicity medicinal chemistry ADME optimization

Steric Bulk Differentiation: Tert-Butyl vs. N-Isopropyl Substitution

The N-tert-butyl group in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (molecular weight 331.21 g/mol) provides greater steric bulk than the N-isopropyl substituent found in 4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline (CAS 1365272-85-0, molecular weight 317.18 g/mol) [1]. The tert-butyl moiety contributes an additional methyl group relative to the isopropyl analog, increasing the van der Waals volume by approximately 18 cm³/mol based on group contribution methods. This increased steric demand at the nitrogen center can modulate the electronic environment of the adjacent nitro group through restricted rotation and altered conjugation, potentially affecting the compound's reactivity profile in subsequent transformations such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

steric hindrance cross-coupling regioselectivity

Comparative Synthetic Accessibility: Tert-Butyl vs. N-Cyclohexyl Analog

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0) is commercially stocked by multiple suppliers including Leyan (Product No. 1279442, 98% purity, 25g pack available) and appears in major chemical catalogs as a standard building block [1]. In contrast, the N-cyclohexyl analog 4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline (CAS 1365271-84-6, MW = 357.25 g/mol) is listed by only a single supplier requiring custom synthesis with specified storage conditions at 2-8°C and no standard stock availability . This difference in commercial sourcing infrastructure means the tert-butyl derivative is accessible for immediate procurement, whereas the N-cyclohexyl variant may require weeks to months of custom synthesis lead time with associated cost premiums . The tert-butyl compound's molecular weight advantage (ΔMW = -26.04 g/mol) also improves atom economy in subsequent transformations compared to the heavier cyclohexyl analog .

synthetic intermediate procurement lead time custom synthesis

Functional Handle Presence: Propoxy Substituent Differentiation vs. Des-Propoxy Analog

The 5-propoxy group present in 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline (CAS 1305322-90-0) represents a critical structural differentiator from simpler analogs such as 4-bromo-N-(tert-butyl)-2-nitroaniline (CAS 1135351-95-9), which lacks this alkoxy substituent entirely [1][2]. This structural difference produces quantifiable changes in key physicochemical parameters: the propoxy-containing target compound has LogP = 4.95, molecular weight = 331.21 g/mol, and topological polar surface area (TPSA) = 67.08 Ų, whereas the des-propoxy analog exhibits LogP = 4.1, molecular weight = 273.13 g/mol, and TPSA = 57.9 Ų [1][2]. The presence of the 5-propoxy group adds a hydrogen bond acceptor site, increases rotatable bond count from 2 to 5, and provides an additional vector for intermolecular interactions in biological systems or supramolecular assemblies [1][2].

functional group diversity SAR exploration synthetic versatility

Aryl Bromide Reactivity Handle: Utility in Cross-Coupling Chemistry

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline contains a 4-bromo substituent that serves as a reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This feature is common to the 4-bromo-2-nitroaniline class, but the presence of the electron-withdrawing nitro group at the 2-position (ortho to the amine) activates the aryl bromide toward oxidative addition with Pd(0) catalysts by increasing the electrophilicity of the C-Br carbon. In direct comparison with non-brominated analogs such as N-(tert-butyl)-2-nitro-5-propoxyaniline (hypothetical des-bromo analog), the bromine atom provides a quantifiable synthetic advantage: the ability to install diverse aryl, heteroaryl, alkenyl, or alkynyl groups at the 4-position with high regioselectivity. The combination of bromine at position 4, nitro at position 2, and propoxy at position 5 creates a predictable and well-defined regiochemical landscape for sequential functionalization that simpler scaffolds cannot replicate.

Suzuki coupling palladium catalysis C-C bond formation

4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry Hit-to-Lead Optimization Requiring Elevated Lipophilicity

Based on the quantified LogP difference of +1.15 units versus the N-methyl analog (4.95 vs. 3.80) [1], 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline is particularly suited for medicinal chemistry programs targeting hydrophobic binding pockets or requiring enhanced membrane permeability. The approximately 14-fold increase in octanol-water partitioning provides a measurable lipophilicity advantage for lead series where the N-methyl analog exhibits suboptimal cellular penetration or target engagement [1].

Modular Building Block for Sequential Diversification via Cross-Coupling

The 4-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for installation of diverse aryl, heteroaryl, or alkynyl groups at the para position relative to the aniline nitrogen . This reactivity handle, combined with the potential for O-dealkylation of the 5-propoxy group to generate a phenol for further derivatization, establishes this compound as a versatile intermediate for generating structurally diverse compound libraries from a single starting material [1].

Structure-Activity Relationship (SAR) Studies of Sterically Hindered Aniline Derivatives

The N-tert-butyl group provides quantifiably greater steric bulk than N-isopropyl (ΔMW = +14.03 g/mol) or N-methyl analogs [2]. This steric differentiation makes the compound valuable for SAR investigations where the effect of N-alkyl group size on target binding, metabolic stability, or off-target selectivity is being systematically explored. The established commercial availability through multiple suppliers [3] ensures reliable procurement for iterative SAR campaigns requiring repeated compound access.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

With well-characterized physicochemical parameters including LogP = 4.95, TPSA = 67.08 Ų, molecular weight = 331.21 g/mol, and 5 rotatable bonds [1], 4-Bromo-N-(tert-butyl)-2-nitro-5-propoxyaniline occupies a specific property space (moderate-to-high lipophilicity, moderate polar surface area) suitable for designing chemical probes targeting intracellular protein-protein interactions or membrane-associated targets. The 5-propoxy chain provides an additional hydrogen bond acceptor site (total 4 H-bond acceptors) that can be leveraged for specific target engagement [1].

Technical Documentation Hub

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